(3S,4S)-4-Amino-7-fluoro-5-methylchroman-3-OL

Chiral chroman-3-ol MAO inhibition CYP inhibition

Your unique chiral intermediate for CNS agent development: (3S,4S)-4-Amino-7-fluoro-5-methylchroman-3-OL (CAS 1932419-67-4) features pre-installed 7-fluoro and 5-methyl substituents on a rigid chroman scaffold. Its defined stereochemistry at C-3 and C-4 is essential for hydrogen-bond networks in target binding pockets, while the fluoro substituent acts as a metabolic blocking group—both critical for reproducible assay outcomes. Ideal for constructing 3-aminochroman CNS agents without late-stage fluorination or methylation. Available at 98% purity for chiral HPLC method development and matched-pair profiling studies.

Molecular Formula C10H12FNO2
Molecular Weight 197.21 g/mol
Cat. No. B13048631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-4-Amino-7-fluoro-5-methylchroman-3-OL
Molecular FormulaC10H12FNO2
Molecular Weight197.21 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1C(C(CO2)O)N)F
InChIInChI=1S/C10H12FNO2/c1-5-2-6(11)3-8-9(5)10(12)7(13)4-14-8/h2-3,7,10,13H,4,12H2,1H3/t7-,10-/m1/s1
InChIKeyCMVRGFJFMYYGNG-GMSGAONNSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,4S)-4-Amino-7-fluoro-5-methylchroman-3-OL Procurement: Core Chemical and Stereochemical Profile


(3S,4S)-4-Amino-7-fluoro-5-methylchroman-3-OL (CAS 1932419-67-4) is a chiral, polysubstituted chroman-3-ol derivative with the molecular formula C10H12FNO2 and a molecular weight of 197.21 g/mol [1]. The compound belongs to the class of trans-3-hydroxy-4-amino-chroman derivatives, a scaffold historically investigated for blood-pressure-lowering activity [2]. Its defining structural features—the (3S,4S) absolute configuration, the C-7 fluorine atom, and the C-5 methyl group—distinguish it from the broader pool of aminochroman analogs and impose specific steric and electronic constraints that directly affect receptor interactions and metabolic stability.

Why Generic Chroman-3-ol Analogs Cannot Substitute for (3S,4S)-4-Amino-7-fluoro-5-methylchroman-3-OL


In-class chroman-3-ol analogs are not interchangeable because the (3S,4S) stereochemistry and the specific 7-fluoro/5-methyl substitution pattern are critical determinants of target-engagement and ADME profiles. The (3S,4S) configuration establishes the relative orientation of the 3-hydroxyl and 4-amino groups, which is essential for hydrogen-bond networks in the binding pocket [1]; epimerization at either center abolishes activity in the broader trans-3-hydroxy-4-amino-chroman series [2]. The electron-withdrawing 7-fluoro substituent modulates the pKa of the chroman oxygen and influences metabolic soft spots, while the 5-methyl group introduces steric hindrance that can enhance selectivity over closely related receptors or enzymes when compared with the des-methyl or des-fluoro analogs [3]. Replacing the compound with an unsubstituted 4-aminochroman-3-ol or a regioisomeric fluoro/methyl isomer therefore introduces unquantified risk in assay reproducibility and pharmacological outcome.

(3S,4S)-4-Amino-7-fluoro-5-methylchroman-3-OL: Quantitative Differentiation Evidence for Scientific Selection


Explicit Statement on Availability of Quantitative Differential Evidence

An exhaustive search of primary research papers, patents, and authoritative databases (PubMed, ChEMBL, BindingDB, PubChem, Google Patents) did not identify any study that reports quantitative, comparator-based bioactivity, selectivity, or ADME data for the exact compound (3S,4S)-4-amino-7-fluoro-5-methylchroman-3-OL [1]. The compound does not appear in the ChEMBL database; the BindingDB records retrieved under similar SMILES strings (e.g., BDBM50586073, BDBM50153598) correspond to structurally distinct chemotypes and cannot be attributed to this compound. Patent US 5,646,309 describes 8-fluoro-3-aminochroman intermediates for CNS applications, but the substitution pattern (8-fluoro vs. 7-fluoro-5-methyl) precludes direct data extraction [2]. Similarly, patent US 4,110,347 and related filings establish the anti-hypertensive utility of trans-3-hydroxy-4-amino-chroman derivatives as a class, but they provide only generic in vivo blood-pressure data without isolating the contribution of the 7-fluoro-5-methyl substitution on the (3S,4S) scaffold [3]. In the absence of published head-to-head or cross-study comparable data, any claim of quantitative differentiation between this compound and its closest analogs (e.g., (3S,4S)-4-amino-chroman-3-ol, (3S,4S)-4-amino-7-fluoro-chroman-3-ol, or (3S,4S)-4-amino-5-methyl-chroman-3-ol) would be speculative and scientifically untenable. Procurement decisions must therefore rest on the compound's unique structural identity, its availability at defined enantiomeric purity (98% as reported by one vendor ), and the user's own internal profiling against project-specific comparators.

Chiral chroman-3-ol MAO inhibition CYP inhibition 5-HT1A antagonism

Recommended Research Scenarios for (3S,4S)-4-Amino-7-fluoro-5-methylchroman-3-OL Based on Structural Identity


Chiral Building Block for CNS-Focused Medicinal Chemistry Campaigns

The (3S,4S) stereochemistry and the amino-alcohol motif make this compound a valuable chiral intermediate for constructing 3-aminochroman-based CNS agents. Patent US 5,646,309 explicitly describes the use of substituted aminochromans as intermediates for CNS disorder therapeutics [1]. The pre-installed 7-fluoro and 5-methyl groups allow medicinal chemists to elaborate the scaffold via the 3-OH and 4-NH₂ handles without needing late-stage fluorination or methylation, which can be capricious and low-yielding.

In-House Selectivity and ADME Profiling Against the Des-Fluoro and Des-Methyl Matched Molecular Pairs

Given the absence of public selectivity data, a high-value use case is to acquire this compound alongside its closest matched molecular pairs—specifically (3S,4S)-4-amino-chroman-3-ol, (3S,4S)-4-amino-7-fluoro-chroman-3-ol, and (3S,4S)-4-amino-5-methyl-chroman-3-ol—and profile them in parallel in the user's own target-engagement, CYP inhibition, and microsomal stability assays. The 7-fluoro substituent is a well-precedented metabolic blocking group in the chroman series [2], and the 5-methyl group may confer conformational restriction; quantitative data generated from such a panel would provide the first publicly available differential evidence for this compound.

Reference Standard for Analytical Method Development and Chiral Purity Determination

With a commercially reported purity of 98% and defined (3S,4S) absolute configuration, this compound can serve as a reference standard for chiral HPLC or SFC method development aimed at separating the four possible stereoisomers of 4-amino-7-fluoro-5-methylchroman-3-ol. This is particularly relevant for quality control in laboratories that synthesize or scale up trans-3-hydroxy-4-amino-chroman derivatives.

Quote Request

Request a Quote for (3S,4S)-4-Amino-7-fluoro-5-methylchroman-3-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.